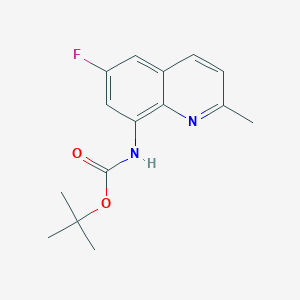

tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate

Description

Properties

Molecular Formula |

C15H17FN2O2 |

|---|---|

Molecular Weight |

276.31 g/mol |

IUPAC Name |

tert-butyl N-(6-fluoro-2-methylquinolin-8-yl)carbamate |

InChI |

InChI=1S/C15H17FN2O2/c1-9-5-6-10-7-11(16)8-12(13(10)17-9)18-14(19)20-15(2,3)4/h5-8H,1-4H3,(H,18,19) |

InChI Key |

QJCNWXPJPZYSML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Pfitzinger reaction is widely employed to construct the quinoline scaffold. For 6-fluoro-2-methylquinoline derivatives:

- Starting materials : 7-Fluoroindoline-2,3-dione (1 ) and 1-chloropropan-2-one (2 ) react under basic conditions (aqueous CaO) at 80°C.

- Intermediate formation : The reaction yields 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3 ), confirmed by $$ ^1H $$-NMR (δ 8.95 ppm, quinoline-H) and LCMS ($$ m/z = 221.9 $$, [M+H]$$^+$$).

Decarboxylation to Quinolinol

- Conditions : Heating 3 in nitrobenzene at 210–220°C for 7 hours achieves decarboxylation, producing 8-fluoro-2-methylquinolin-3-ol (4 ) in 75% yield.

- Validation : $$ ^1H $$-NMR (DMSO-$$d_6 $$) shows a deshielded hydroxyl proton at δ 10.59 ppm and methyl resonance at δ 2.54 ppm.

Functionalization at Position 8

Bromination and Amination

- Bromination : Directed lithiation of 6-fluoro-2-methylquinoline using $$ n $$-BuLi/TMEDA in THF at −78°C, followed by iodine quenching, introduces iodine at position 4. Adapting this method, bromination at position 8 is feasible using NBS or $$ Br_2 $$.

- Amination : Suzuki-Miyaura coupling or Buchwald-Hartwig amination replaces bromine with an amine. For example, palladium-catalyzed coupling with benzophenone imine followed by acidic hydrolysis yields 8-amino-6-fluoro-2-methylquinoline.

Alternative Routes via Knoevenagel Condensation

2-Methylquinoline Elaboration

- Knoevenagel Reaction : 2-Methylquinolines react with aryl aldehydes in DMF using ZnCl$$_2$$ as a catalyst to form 2-arylvinyl derivatives. Adapting this method, fluorinated aldehydes introduce fluorine at position 6.

- Chlorination and Displacement : Phosphoryl chloride chlorinates hydroxyl groups, enabling nucleophilic substitution with Boc-protected amines.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Optimization

- Regioselectivity : Fluorine and methyl groups direct electrophilic substitution to position 8, but competing reactions require careful temperature control (−78°C for lithiation).

- Boc Stability : Acidic conditions during quinoline synthesis necessitate late-stage carbamate introduction to prevent deprotection.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate is a chemical compound featuring a quinoline core with a benzene ring and a pyridine ring, with a tert-butyl group and a fluorine atom at specific positions. It is a molecule of interest in medicinal chemistry for applications in drug development and potential biological activities.

Potential Applications

This compound has potential applications in several areas:

- Drug development

- Inhibition of cytochrome P450 enzymes

- Antimicrobial applications

- Potential efficacy against certain types of cancer by modulating cellular pathways involved in proliferation and apoptosis

Interaction Studies

Interaction studies involving this compound have shown its binding affinity with biological targets, particularly cytochrome P450 enzymes. These studies are crucial for understanding its pharmacokinetics and potential drug-drug interactions. The compound's ability to inhibit specific enzymes suggests it may alter the metabolism of co-administered drugs, necessitating careful evaluation during therapeutic use.

Anti-tubercular Activity

derivatives of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline have been synthesized and screened for anti-tubercular activity against Mycobacterium tuberculosis, H37 RV strain, using Microplate Alamar Blue assay (MABA) . The results showed significant activity against M. tuberculosis H37Rv, with certain substitutions enhancing this activity .

Mechanism of Action

The mechanism of action of tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(a) tert-Butyl (3-(3-(benzyloxy)-4-(((tert-butoxycarbonyl)amino)methyl)-1-cyclopropyl-6-fluoro-8-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-3-azabicyclo[3.1.0]hexan-1-yl)carbamate (74)

- Core Structure: Quinoline with fluorine, methyl, and cyclopropyl substituents.

- Molecular Weight : 649.5 g/mol .

- Key Features : Incorporates a bicyclic azabicyclohexane group and benzyloxy substituent, enhancing structural complexity.

- Synthesis : Prepared via Pd-catalyzed coupling (35% yield), indicating challenges in steric or electronic environments .

(b) tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

- Core Structure : Pyrimidine with fluorine, hydroxy, and methyl groups.

- Molecular Weight : 257.26 g/mol .

- Safety : Requires precautions against heat and ignition sources, common for carbamates .

Tetrahydroisoquinoline and Imidazopyrazine Derivatives

(a) tert-Butyl N-(6-fluoro-1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate

(b) tert-Butyl (R)-(3-cyano-6-(2-fluoro-5-(5-methoxypyrazine-2-carboxamido)phenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate (43)

- Core Structure: Imidazopyrazine with fluorine, cyano, and methoxypyrazine groups.

- Molecular Weight : 521.2 g/mol .

- Synthesis : High yield (94%) via TFA-mediated deprotection, suggesting robustness in carbamate stability under acidic conditions .

Indoline-Based Carbamates

(a) tert-Butyl(2-(3,3-diallyl-2-(tert-butylcarbamoyl)-5-chloroindolin-1-yl)-2-oxoethyl)carbamate (8j)

(b) tert-Butyl (2-(3,3-diallyl-2-(tert-butylcarbamoyl)indolin-1-yl)-2-oxoethyl)carbamate (8k)

- Core Structure : Similar to 8j but lacking chloro substituent.

- Synthesis : 93% yield, highlighting reproducibility of the method .

Comparative Data Table

Key Observations and Implications

Structural Complexity vs. Yield : Compounds with simpler cores (e.g., imidazopyrazine in Compound 43) achieve higher synthetic yields (>90%) compared to complex derivatives like Compound 74 (35%) .

Core Heterocycle Influence: Quinoline and pyrimidine derivatives exhibit distinct electronic profiles, affecting binding and stability. The hydroxy group in pyrimidine derivatives may enhance solubility but increase metabolic vulnerability .

Safety Profiles: Carbamates universally require precautions against heat and ignition, as seen in tetrahydroisoquinoline and pyrimidine analogs .

Applications : Structural modifications, such as the bicyclic system in Compound 74, enable targeted biological activities (e.g., topoisomerase inhibition), whereas simpler carbamates may serve as intermediates or protective groups .

Biological Activity

tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate is a synthetic compound with a quinoline core, notable for its diverse biological activities. Its molecular formula is C15H17FN2O2, and it has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The compound features a tert-butyl group and a fluorine atom at specific positions on the quinoline ring, which contribute to its biological properties. The molecular weight is 272.31 g/mol, and its structure can be represented as follows:

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound significantly inhibits cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are critical for drug metabolism, and their inhibition may lead to altered pharmacokinetics of co-administered drugs, necessitating careful evaluation in therapeutic contexts.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is particularly pronounced against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The introduction of fluorine at the C6 position has been linked to enhanced antibacterial potency, with minimum inhibitory concentrations (MICs) showing significant reductions in bacterial growth .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by modulating cellular pathways involved in proliferation and apoptosis. This modulation could potentially inhibit tumor growth and induce cancer cell death, although further research is needed to elucidate the underlying mechanisms .

Case Studies

- Cytochrome P450 Interaction : A study assessed the binding affinity of this compound with cytochrome P450 enzymes. The findings indicated that the compound could alter the metabolism of other drugs, highlighting its potential as a therapeutic agent that requires careful dosing considerations.

- Antimicrobial Activity : In a comparative analysis of various quinoline derivatives, this compound exhibited superior activity against E. coli strains, with MIC values indicating effective bacterial inhibition at low concentrations .

Comparison of Structural Similarities

The following table illustrates structural similarities between this compound and related compounds:

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| tert-Butyl (2-methylquinolin-3-yl)carbamate | Quinoline core with different substitution | 0.72 |

| tert-Butyl (4-formylpyridin-3-yl)carbamate | Pyridine instead of quinoline | 0.72 |

| 3-((tert-Butoxycarbonyl)amino)picolinic acid | Picolinic acid derivative | 0.71 |

| tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate | Hydroxymethyl substitution | 0.71 |

| tert-Butyl (2-cyanopyridin-4-yl)carbamate | Cyanide functional group | 0.71 |

Antimicrobial Activity Data

The following table summarizes the MIC values for various bacterial strains:

| Compound | MIC against E. coli (µg/mL) | MIC against K. pneumoniae (µg/mL) | MIC against P. aeruginosa (µg/mL) |

|---|---|---|---|

| This compound | 0.25 | 0.5 | 1 |

| Control Compound A | 1 | 4 | >32 |

| Control Compound B | 0.5 | 2 | 16 |

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-Butyl (6-fluoro-2-methylquinolin-8-yl)carbamate to achieve high yield and purity?

To optimize synthesis, focus on reaction parameters:

- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions while ensuring complete conversion .

- Solvent : Polar aprotic solvents like DMF or THF enhance solubility and reaction efficiency .

- Catalyst : Use palladium-based catalysts for coupling reactions involving quinoline derivatives .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the compound with >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers look for?

Q. What are the recommended storage conditions to ensure the compound’s stability during experiments?

- Temperature : Store at –20°C in airtight containers to prevent degradation .

- Light Sensitivity : Protect from direct light using amber vials to avoid photolytic cleavage of the carbamate group .

- Moisture Control : Use desiccants to prevent hydrolysis of the tert-butyl carbamate moiety .

Advanced Research Questions

Q. How does the position of fluoro and methyl substituents on the quinoline ring influence reactivity in chemical modifications?

- Fluoro Substituent : The 6-fluoro group enhances electron-withdrawing effects, directing electrophilic substitution to the 5-position of quinoline. This can be leveraged for regioselective functionalization (e.g., nitration, Suzuki coupling) .

- Methyl Substituent : The 2-methyl group sterically hinders reactions at the adjacent 1- and 3-positions but stabilizes intermediates via hyperconjugation in nucleophilic substitutions .

- Methodological Insight : Use DFT calculations to map electron density and predict reactive sites .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking : Screen against kinase or protease targets using software like AutoDock Vina. The quinoline scaffold often binds to ATP pockets, while the carbamate group may form hydrogen bonds with catalytic residues .

- MD Simulations : Assess binding stability over 100 ns trajectories to identify key interactions (e.g., π-stacking with aromatic residues) .

- Validation : Cross-reference docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

- Pharmacokinetic Analysis : Measure plasma half-life and tissue distribution to identify bioavailability limitations (e.g., poor solubility) .

- Metabolite Profiling : Use LC-MS to detect active/inactive metabolites that explain discrepancies .

- Dose Optimization : Adjust in vivo dosing regimens to match effective in vitro concentrations, accounting for metabolic clearance .

Q. How does the tert-butyl carbamate group affect pharmacokinetic properties compared to other protective groups?

- Lipophilicity : The tert-butyl group increases logP by ~1.5 units, enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : The carbamate is resistant to esterases but slowly hydrolyzed by hepatic amidases, prolonging half-life compared to acetyl-protected analogs .

- SAR Insight : Replace tert-butyl with smaller groups (e.g., methyl carbamate) to balance solubility and activity .

Q. What are potential sources of variability in biological assay results, and how can researchers control them?

- Compound Purity : Ensure >95% purity via HPLC (C18 column, MeOH/H₂O mobile phase) to exclude impurities that skew activity .

- Assay Conditions : Standardize cell culture media (e.g., FBS batch consistency) and incubation times to reduce variability .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Q. How can isotopic labeling or mass spectrometry elucidate metabolic pathways?

- Isotopic Labeling : Synthesize a deuterated analog (e.g., deuterium at the methyl group) and track metabolites via LC-MS/MS fragmentation patterns .

- High-Resolution MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites using accurate mass shifts (e.g., +16 Da for hydroxylation) .

- In Vitro Models : Use hepatocyte incubations to compare human vs. rodent metabolic profiles .

Q. How can researchers design experiments to optimize the compound’s selectivity for a target enzyme?

- Kinase Profiling : Screen against a panel of 100+ kinases to identify off-target effects. Use ATP-competitive inhibitors as benchmarks .

- Crystallography : Solve co-crystal structures to guide rational modifications (e.g., adding a sulfonamide group to occupy a hydrophobic pocket) .

- Mutagenesis Studies : Create enzyme mutants (e.g., T338A in EGFR) to test binding dependency on specific residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.